Cas no 239-68-9 (4-hydroxy-3-(trifluoromethyl)benzoic Acid)

4-hydroxy-3-(trifluoromethyl)benzoic Acid 化学的及び物理的性質
名前と識別子
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- 4-hydroxy-3-(trifluoromethyl)benzoic Acid
- Sodium oxidooxy-oxoborane
- sodium perborate hydrate
- perboricacid(hbo(o2)),sodiumsalt
- Sodium peroxometaborate
- sodiumperborate(nabo3)
- Sodium Perborate Anhydrous
- naphth[1',2':4,5]imidazo[2,1-a]isoquinoline
- perboricacid(hbo3),sodiumsalt
- sodium peroxoborate
- Na-perborate
- Na perborate
- dexol
- Naphth[1',2':4,5]imidazo[2,1-a]isochinolin
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- MDL: MFCD01091008
4-hydroxy-3-(trifluoromethyl)benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H859769-1g |
4-Hydroxy-3-Trifluoromethylbenzoic Acid |
239-68-9 | ≥97% | 1g |
236.00 | 2021-05-17 | |
eNovation Chemicals LLC | D626840-1g |
4-Hydroxy-3-Trifluoromethylbenzoic Acid |
239-68-9 | 97% | 1g |
$160 | 2025-02-21 | |
eNovation Chemicals LLC | D626840-1g |
4-Hydroxy-3-Trifluoromethylbenzoic Acid |
239-68-9 | 97% | 1g |
$160 | 2025-03-01 | |
eNovation Chemicals LLC | D626840-1g |
4-Hydroxy-3-Trifluoromethylbenzoic Acid |
239-68-9 | 97% | 1g |
$160 | 2024-05-23 |
4-hydroxy-3-(trifluoromethyl)benzoic Acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
4-hydroxy-3-(trifluoromethyl)benzoic Acidに関する追加情報
4-Hydroxy-3-(trifluoromethyl)benzoic Acid (CAS No. 239-68-9): A Comprehensive Overview
4-Hydroxy-3-(trifluoromethyl)benzoic Acid, identified by its CAS number 239-68-9, is a significant compound in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of both hydroxyl and trifluoromethyl functional groups. These structural features contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of various biologically active molecules.
The< strong>hydroxyl group at the 4-position and the trifluoromethyl group at the 3-position of the benzoic acid core provide distinct electronic and steric effects. The hydroxyl group enhances the solubility of the compound in polar solvents, while the trifluoromethyl group increases lipophilicity and metabolic stability. These attributes are particularly advantageous in drug design, where optimizing solubility and bioavailability is crucial.
In recent years, 4-hydroxy-3-(trifluoromethyl)benzoic acid has garnered attention for its potential applications in medicinal chemistry. Researchers have explored its utility as a building block for more complex molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The trifluoromethyl group, in particular, is well-known for its ability to modulate pharmacokinetic properties, such as improving binding affinity and reducing susceptibility to metabolic degradation.
One of the most compelling areas of research involving 4-hydroxy-3-(trifluoromethyl)benzoic acid is its role in developing targeted therapies for cancer. Studies have demonstrated that benzoic acid derivatives can interfere with critical signaling pathways involved in tumor growth and progression. For instance, modifications at the 3-position with a< strong>trifluoromethyl group have been shown to enhance the potency of small-molecule inhibitors against various kinases. This has led to the exploration of< strong>4-hydroxy-3-(trifluoromethyl)benzoic acid as a precursor for novel anticancer agents.
The< strong>hydroxyl group on this compound also plays a pivotal role in its biological activity. Hydroxylated benzoic acids are known to exhibit antioxidant properties, which are relevant in combating oxidative stress associated with chronic diseases. Furthermore, the presence of both functional groups makes< strong>4-hydroxy-3-(trifluoromethyl)benzoic acid a versatile scaffold for designing molecules with dual functionality, such as those that simultaneously target multiple disease pathways.
In addition to its pharmaceutical applications, 4-hydroxy-3-(trifluoromethyl)benzoic acid has found utility in materials science. Its unique structural features make it a suitable candidate for developing organic electronic materials, including liquid crystals and conductive polymers. The electron-withdrawing nature of the trifluoromethyl group influences electron delocalization, which is essential for optimizing electrical properties in these materials.
The synthesis of< strong>4-hydroxy-3-(trifluoromethyl)benzoic acid< strong>CAS No. 239-68-9 involves multi-step organic reactions that highlight its synthetic significance. Common synthetic routes include halogenation followed by hydrolysis or carboxylation reactions. Advances in catalytic methods have enabled more efficient and sustainable production processes, making it more accessible for industrial applications.
Ongoing research continues to uncover new applications for< strong>4-hydroxy-3-(trifluoromethyl)benzoic acid. For example, recent studies have explored its potential as a chiral auxiliary in asymmetric synthesis, leveraging its rigid aromatic core to direct stereochemical outcomes. This has opened up possibilities for producing enantiomerically pure compounds with high pharmaceutical value.
The compound's stability under various conditions also makes it a valuable tool in chemical libraries used for high-throughput screening (HTS). Its robustness ensures consistent performance in experimental settings, allowing researchers to rapidly identify promising candidates for further development.
In conclusion,< strong>4-Hydroxy-3-(trifluoromethyl)benzoic Acid (CAS No. 239-68-9)< strong>CAS No. 239-68-9, is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material design. As research progresses, it is likely that new uses for this versatile molecule will continue to emerge.
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